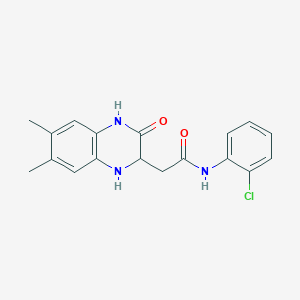

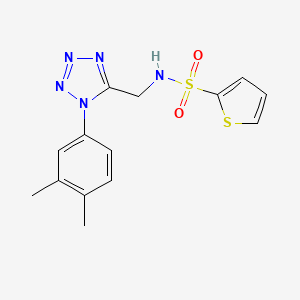

![molecular formula C15H12Cl2O3 B2731389 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 433240-98-3](/img/structure/B2731389.png)

2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” is a unique chemical with the molecular formula C15H12Cl2O3 . It is related to other compounds such as “2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” and "2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde" .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C15H12Cl2O3 . The compound has a related structure to “2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde” which has a molecular weight of 311.16 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde involve complex chemical reactions and advanced spectroscopic techniques. For instance, the synthesis of related compounds from reactions involving 2-hydroxy-3-methoxybenzaldehyde showcases the intricate processes in forming such derivatives, which are then characterized by elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopic techniques. X-ray analysis further confirms the structure, providing detailed insights into the molecular arrangement and crystallography (Özay et al., 2013).

Catalytic Applications

Compounds structurally similar to this compound exhibit potential as catalysts in organic reactions. The sulfonated Schiff base copper(II) complexes, derived from the reaction of 2-aminobenzenesulfonic acid with 2-hydroxy-3-methoxybenzaldehyde, serve as efficient and selective catalysts in alcohol oxidation. This demonstrates the utility of these compounds in facilitating the conversion of alcohols to aldehydes, emphasizing their importance in synthetic chemistry and industrial applications (Hazra et al., 2015).

Photostability Enhancement

Research on derivatives of this compound indicates their significance in enhancing the photostability of certain chemical structures. The reduction of aldehyde groups in related compounds leads to analogues that, upon further oxidation, yield o-benzoquinones with substantially increased photostability. This highlights the potential of such compounds in developing materials with improved resistance to photodegradation, relevant in coatings, dyes, and various photostable products (Arsenyev et al., 2016).

Coordination Chemistry and Complex Formation

The ability of compounds related to this compound to form complexes with metals is a key area of interest. Studies involving the complexation of these compounds with various metals underscore their significance in coordination chemistry. For example, the formation of complexes with Vanadium(II), Manganese(II), and Copper(II) through condensation reactions showcases their versatility and potential applications in catalysis, materials science, and as ligands in metal-organic frameworks (Sinha et al., 2021).

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methoxy]-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(16)7-13(11)17/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBMWHMDSUISPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

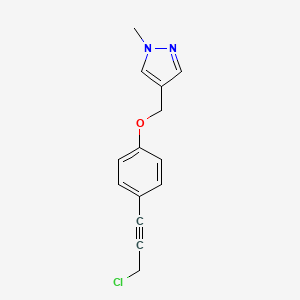

![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)

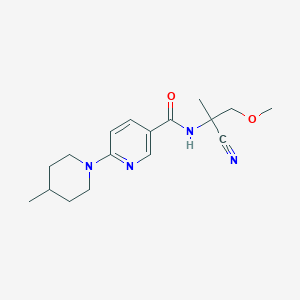

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)

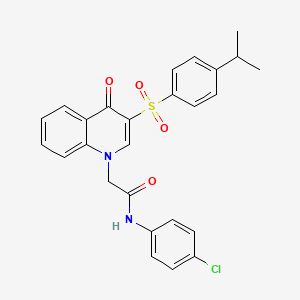

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2731322.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2731329.png)